molecular formula C15H18N2O3 B2395612 N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)cyclopropanecarboxamide CAS No. 922903-93-3

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)cyclopropanecarboxamide

Cat. No. B2395612
CAS RN: 922903-93-3
M. Wt: 274.32
InChI Key: QZMBJAHCNHUJFM-UHFFFAOYSA-N
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Description

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)cyclopropanecarboxamide, also known as MPCC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPCC belongs to the class of cyclopropane carboxamides and has been shown to exhibit various biochemical and physiological effects.

Scientific Research Applications

Antibacterial Activity

The pyrrolidine ring’s nitrogen heterocycle has been widely used by medicinal chemists to design bioactive compounds. In the case of our compound, the N-substituted pyrrolidine ring contributes to its pharmacophore space due to sp³ hybridization. SAR investigations have shown that antibacterial activity increases with specific N-substituents. For instance, N’-Ph (phenyl) substituents enhance activity compared to N’-Et (ethyl) or N’-H (hydrogen) groups .

Kinase Inhibition

The steric hindrance around the pyrrolidine ring can influence its kinase activity. As the steric hindrance increases, the kinase activity against certain targets may decrease. This property makes it an interesting scaffold for kinase inhibitors .

Anti-Inflammatory and Analgesic Properties

Derivatives of this compound, such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide, have demonstrated anti-inflammatory and analgesic activities. These compounds exhibit promising ulcerogenic indices compared to standard drugs like indomethacin and celecoxib .

Organic Crystal Growth

The compound’s 4-methoxy-2-nitroaniline derivative has been successfully grown as a single crystal using the slow evaporation solution growth method. This growth process was confirmed through single crystal and powder XRD studies .

FTIR and FT-Raman Spectroscopy

The compound’s FTIR spectrum shows peaks corresponding to aromatic primary amine (N-H asymmetric and symmetric stretching vibrations). Additionally, the FT-Raman spectrum exhibits symmetric N-H stretching. These spectroscopic techniques provide insights into the compound’s molecular structure .

Drug Design and Stereochemistry

The stereogenicity of carbons in the pyrrolidine ring influences the biological profile of drug candidates. Different stereoisomers and spatial orientations of substituents can lead to varying binding modes with enantioselective proteins. Medicinal chemists can leverage this information to design new pyrrolidine-based compounds with distinct biological profiles .

Mechanism of Action

Target of Action

Compounds with a similar pyrrolidine-2-one scaffold have been reported to exhibit activity against various targets, including enzymes and receptors . The specific targets can vary depending on the compound’s structure and the presence of different functional groups .

Mode of Action

Compounds with a similar structure often interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the target’s conformation or activity, thereby affecting the biological processes in which the target is involved .

Biochemical Pathways

Compounds with a similar structure have been reported to affect various biochemical pathways, depending on their specific targets . The downstream effects can include changes in signal transduction, gene expression, and metabolic processes .

Pharmacokinetics

Compounds with a similar structure often exhibit good bioavailability due to their favorable physicochemical properties . These properties can include appropriate molecular weight, lipophilicity, and hydrogen bonding capacity, which can influence the compound’s absorption and distribution .

Result of Action

Compounds with a similar structure have been reported to exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the compound’s action . For example, the pH can influence the compound’s ionization state, which can affect its interaction with targets and its absorption and distribution .

properties

IUPAC Name

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-20-13-7-6-11(16-15(19)10-4-5-10)9-12(13)17-8-2-3-14(17)18/h6-7,9-10H,2-5,8H2,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMBJAHCNHUJFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2CC2)N3CCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]cyclopropanecarboxamide

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